![molecular formula C19H15N3O3S2 B2832905 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate CAS No. 941995-32-0](/img/structure/B2832905.png)
2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate
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Overview
Description
The compound “2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate” is a complex organic molecule that contains two benzothiazole rings, a morpholine ring, and a carboxylate group. Benzothiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure containing atoms of at least two different elements . Morpholine is a common solvent used in chemical reactions and has been used in various fields such as organic synthesis, and pharmaceuticals . The carboxylate group is a common functional group in organic chemistry and is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole rings would likely contribute to the compound’s stability and could influence its reactivity . The morpholine ring could also play a role in the compound’s properties, potentially influencing its solubility and reactivity . The carboxylate group could be involved in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The benzothiazole rings, morpholine ring, and carboxylate group could all potentially participate in reactions .Scientific Research Applications
- Thiazoles, including derivatives like 2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate, exhibit antimicrobial properties. For instance, sulfathiazole (an antimicrobial drug) contains a thiazole ring .
- The presence of thiazolidinone rings in related compounds has been linked to anti-inflammatory and analgesic activity .
- Thiazoles play a role in antineoplastic (anticancer) drug development. Compounds like Tiazofurin contain thiazole rings and have been explored for their cytotoxic effects .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Antineoplastic Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(12-1-3-14-16(9-12)26-11-20-14)25-13-2-4-15-17(10-13)27-19(21-15)22-5-7-24-8-6-22/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXEZAEISZYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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